Methyl 2-pentenoate
Overview
Description
Methyl 2-pentenoate, also known as Methyl (2E)-pent-2-enoate, is a compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . It is an α,β-unsaturated ester .
Synthesis Analysis
This compound can be formed during the photolysis of pyrazoline . It can also be formed during the pyrolysis of cis- and trans-3,5-dimethyl-3-carbomethoxy-Δ1-pyrazoline .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (E)-pent-2-enoate . The InChI representation is InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+
. The Canonical SMILES representation is CCC=CC(=O)OC
.
Chemical Reactions Analysis
There are several studies that have explored the chemical reactions involving this compound. For instance, one study investigated the chloride anions-assisted Ru-catalyzed methoxycarbonylation of methyl pentenoate . Another study explored the ozonolysis of 2-Methyl-2-pentenal .
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 124.5±9.0 °C at 760 mmHg . The vapor pressure is 12.7±0.2 mmHg at 25°C . The compound has a molar refractivity of 31.7±0.3 cm³ . It has 2 hydrogen bond acceptors and 3 freely rotating bonds .
Scientific Research Applications
1. Chemical Rearrangements and Isomerization
Methyl 2-pentenoate has been a subject of interest in studies involving chemical rearrangements. McGreer and Chiu (1968) investigated the thermal rearrangement of methyl cis-4-methyl-2-pentenoate to methyl 4-methyl-3-pentenoate, supporting a mechanism involving a cyclic 1,5-transfer of hydrogen (Mcgreer & Chiu, 1968). Similarly, the study by Wakamatsu et al. (2000) showed that methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate can undergo double-bond migration in the presence of a ruthenium catalyst (Wakamatsu et al., 2000).
2. Flavor Enhancement in Foodstuffs
Pittet et al. (1984) described the use of methyl-thio-2-methyl-2-pentenoate, a related compound, in enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpastes (Pittet et al., 1984).
3. Interaction with Cytochrome P-450
The study by Ortiz de Montellano et al. (1979) explored how methyl 2-isopropyl-4-pentenoate affects cytochrome P-450, a crucial enzyme in drug metabolism, by causing its rapid destruction (Ortiz de Montellano et al., 1979).
4. Application in Synthesis
Flynn et al. (1992) discussed the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, highlighting its role in synthesizing compounds with specific functionalities (Flynn et al., 1992).
5. Pharmaceutical and Pesticide Research
Chattapadhyay et al. (2004) synthesized various methyl-3-methyl-5-oxo-5-substituted-2-pentenoates and studied their effects on wheat germination and seedling growth, indicating potential applications in agricultural chemicals (Chattapadhyay et al., 2004).
Safety and Hazards
When handling Methyl 2-pentenoate, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace . Keep away from heat/sparks/open flames/hot surfaces .
Future Directions
While specific future directions for Methyl 2-pentenoate are not mentioned in the search results, it is commonly used in fragrances, beauty care, soap, laundry detergents at levels of 0.1–1% . In a very pure form (greater than 99.5%) it is used as a plasticizer in the manufacture of plastics . It is also used as an insecticide .
Mechanism of Action
Target of Action
Methyl 2-pentenoate is an organic compound . It is commonly used as a flavoring agent and as an intermediate in the production of other chemicals
Biochemical Pathways
As an intermediate in chemical synthesis, it likely participates in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
Its solubility in most organic solvents suggests that it may have good bioavailability.
Result of Action
As an intermediate in chemical synthesis, its primary effect is likely the formation of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be stored in a flammables area , and it should be handled in a well-ventilated area to avoid inhalation . It may also be irritating to the eyes and respiratory system .
Properties
IUPAC Name |
methyl (E)-pent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHGFJTIVZLFB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-59-7, 15790-88-2 | |
Record name | 2-Pentenoic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15790-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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